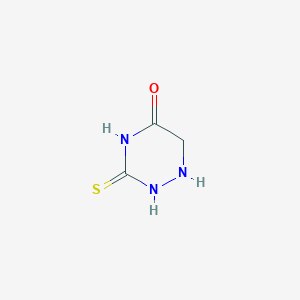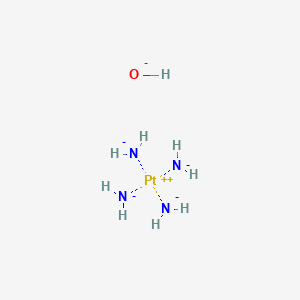
azanide;platinum(2+);hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;platinum(2+);hydroxide is a coordination compound consisting of azanide (NH2-), platinum in the +2 oxidation state (Pt2+), and hydroxide (OH-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azanide;platinum(2+);hydroxide typically involves the reaction of a platinum(II) precursor with azanide and hydroxide ions. One common method is the reduction of platinum(IV) compounds in the presence of azanide and hydroxide under controlled conditions. For example, platinum(IV) chloride can be reduced using a base such as sodium hydroxide (NaOH) in the presence of an azanide source like sodium azanide (NaNH2). The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete reduction and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as crystallization and filtration to obtain high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
Azanide;platinum(2+);hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum, such as platinum(IV).
Reduction: It can be reduced to metallic platinum under certain conditions.
Substitution: Ligand exchange reactions can occur, where the azanide or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize azanide;platinum(2+) to higher oxidation states.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can reduce the compound to metallic platinum.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia (NH3) or phosphines under mild conditions
Major Products Formed
Oxidation: Platinum(IV) compounds.
Reduction: Metallic platinum.
Substitution: Various platinum(II) complexes with different ligands
科学研究应用
Azanide;platinum(2+);hydroxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance materials, including conductive coatings and catalytic converters
作用机制
The mechanism of action of azanide;platinum(2+);hydroxide in biological systems involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s catalytic properties are attributed to the ability of platinum to facilitate electron transfer reactions, making it an effective catalyst in various chemical processes .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also interacts with DNA to inhibit cell proliferation.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its ability to overcome resistance to other platinum drugs .
Uniqueness
Azanide;platinum(2+);hydroxide is unique due to its specific ligand environment, which can influence its reactivity and selectivity in various applications. The presence of azanide and hydroxide ligands can enhance the compound’s solubility and stability, making it a versatile candidate for research and industrial applications .
属性
分子式 |
H9N4OPt-3 |
|---|---|
分子量 |
276.18 g/mol |
IUPAC 名称 |
azanide;platinum(2+);hydroxide |
InChI |
InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;+2/p-1 |
InChI 键 |
RGXQGCXXKVJPIK-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


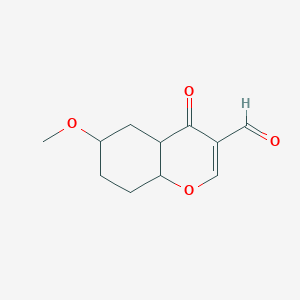
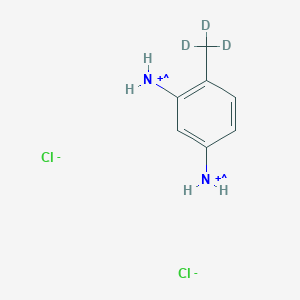

![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
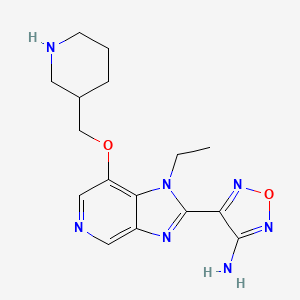
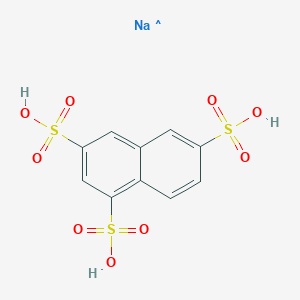
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)


